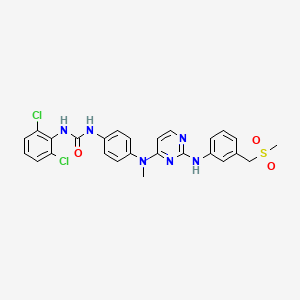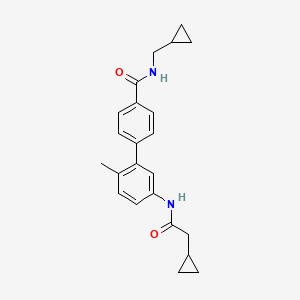![molecular formula C18H16N6O2 B10754973 N-(3,5-Dimethoxyphenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10754973.png)
N-(3,5-Dimethoxyphenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW801372X is a chemical compound with the molecular formula C18H16N6O2 and a molecular weight of 348.35864 g/mol . The compound is also known by its IUPAC name, N-(3,5-dimethoxyphenyl)-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine . It contains various functional groups, including pyrazole, pyridazine, and pyrimidine rings, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of GW801372X involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.
Formation of the pyridazine ring: The pyrazole intermediate is then reacted with suitable reagents to form the pyridazine ring.
Formation of the pyrimidine ring: Finally, the pyridazine intermediate is reacted with appropriate reagents to form the pyrimidine ring, resulting in the formation of GW801372X.
Industrial production methods for GW801372X may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
GW801372X undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: GW801372X can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GW801372X has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: GW801372X is used in biological research to study its effects on various biological pathways and processes. It can be used as a tool compound to investigate the role of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases. It may serve as a lead compound for the development of new drugs.
Industry: GW801372X is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of GW801372X involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6O2/c1-25-13-8-12(9-14(10-13)26-2)22-18-19-7-5-16(23-18)15-11-21-24-17(15)4-3-6-20-24/h3-11H,1-2H3,(H,19,22,23) |
InChI Key |
XSJMSGALWUODPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754906.png)
![1-[[8-(2-cyclopentylethynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754919.png)
![1-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B10754920.png)
![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B10754929.png)
![Pyrazolo[1,5-b]pyridazine deriv. 27](/img/structure/B10754930.png)
![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10754935.png)
![3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B10754942.png)


![N-(4'-{[(Cyclopropylmethyl)amino]carbonyl}-6-methyl-1,1'-biphenyl-3-yl)propionamide](/img/structure/B10754958.png)
![3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide](/img/structure/B10754965.png)

![1-(3-methoxyphenyl)-3-methyl-N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754995.png)
